bPiDI

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

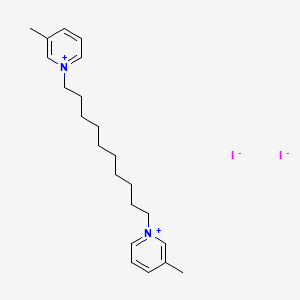

C22H34I2N2 |

|---|---|

Molecular Weight |

580.3 g/mol |

IUPAC Name |

3-methyl-1-[10-(3-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium diiodide |

InChI |

InChI=1S/C22H34N2.2HI/c1-21-13-11-17-23(19-21)15-9-7-5-3-4-6-8-10-16-24-18-12-14-22(2)20-24;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 |

InChI Key |

GMIGEVLABVAPDI-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C[N+](=CC=C1)CCCCCCCCCC[N+]2=CC=CC(=C2)C.[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Spectrum: A Technical Guide to BODIPY Fluorescent Probes

A Note on Terminology: This guide focuses on the properties and applications of BODIPY (boron-dipyrromethene) fluorescent probes. Initial searches for "bPiDI" suggest a likely typographical error, as the vast majority of relevant scientific literature points to the well-established and widely used BODIPY class of fluorophores for the applications described herein.

This technical guide provides an in-depth overview of the core properties, experimental applications, and underlying mechanisms of BODIPY fluorescent probes. It is intended for researchers, scientists, and drug development professionals who utilize fluorescence-based techniques in their work.

Core Photophysical and Chemical Properties

BODIPY dyes are a versatile class of fluorescent probes known for their exceptional chemical and photophysical characteristics.[1][2] They possess a unique boron-dipyrromethene core structure, which imparts several advantageous properties.[2]

Key features include:

-

High Fluorescence Quantum Yields: Many BODIPY dyes exhibit quantum yields approaching 1.0, even in aqueous solutions, making them exceptionally bright.[2]

-

Sharp Excitation and Emission Spectra: Their narrow spectral peaks allow for precise wavelength selection, reducing spectral bleed-through in multicolor imaging experiments.[1][3]

-

Environmental Insensitivity: The fluorescence of most BODIPY dyes is largely unaffected by the polarity and pH of their environment, leading to more stable and reproducible signals under physiological conditions.[3][4]

-

High Photostability: BODIPY dyes are generally resistant to photobleaching, allowing for longer imaging experiments and time-lapse studies.[3]

-

Spectral Tunability: The core structure can be chemically modified to create a wide range of derivatives that span the visible and near-infrared spectrum.[5][6]

Quantitative Data of Common BODIPY Dyes

The spectral properties of several widely used BODIPY derivatives are summarized below. These values are typically determined in methanol and may vary slightly in different solvents or when conjugated to biomolecules.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| BODIPY FL | ~500 | ~506 | ~80,000 | >0.9 |

| BODIPY 493/503 | 493 | 503 | ~85,000 | ~0.9 |

| BODIPY R6G | ~528 | ~547 | ~90,000 | ~0.9 |

| BODIPY TMR | ~543 | ~569 | ~60,000 | ~0.4 |

| BODIPY TMR-X | 544 | 570 | ~60,000 | ~0.4 |

| BODIPY 581/591 | ~581 | ~591 | ~90,000 | ~0.9 |

| BODIPY TR | ~592 | ~618 | ~100,000 | ~0.6 |

| BODIPY 630/650 | 630 | 650 | ~100,000 | ~0.9 |

| BODIPY 650/665 | ~650 | ~665 | ~100,000 | ~0.4 |

Data compiled from multiple sources, including Thermo Fisher Scientific and MedChemExpress.[5][6][7][8]

Key Applications and Experimental Protocols

BODIPY dyes are employed in a wide array of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening. Their utility stems from their bright, stable signal and the ability to conjugate them to various molecules of interest.

Staining of Cellular Organelles: Lipid Droplets

Certain lipophilic BODIPY derivatives, such as BODIPY 493/503, are excellent probes for staining neutral lipids within lipid droplets.[9][10]

Experimental Protocol: Staining Lipid Droplets in Live Adherent Cells [4][9][10][]

-

Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates until they reach the desired confluency (typically 70-80%).

-

Preparation of Staining Solution:

-

Prepare a stock solution of BODIPY 493/503 (e.g., 1-5 mM in DMSO).

-

On the day of the experiment, dilute the stock solution in serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-2 µM.

-

-

Cell Staining:

-

Remove the culture medium from the cells.

-

Wash the cells once with PBS to remove any residual serum.

-

Add the BODIPY 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells 2-3 times with PBS to remove excess dye and reduce background fluorescence.

-

-

Imaging:

-

Add fresh PBS or imaging medium to the cells.

-

Visualize the stained lipid droplets immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation around 490 nm and emission around 515 nm).

-

Note: For fixed cell staining, cells can be fixed with 4% paraformaldehyde for 15 minutes at room temperature before the staining step.[9][] Avoid using methanol-based fixatives as they can extract lipids.[10]

Workflow for staining lipid droplets in live cells with BODIPY 493/503.

Labeling of Proteins and Antibodies

Amine-reactive derivatives of BODIPY dyes, such as BODIPY TMR-X Succinimidyl Ester (SE), are commonly used to covalently label proteins and antibodies for downstream applications.[7][12]

Experimental Protocol: Protein Labeling with BODIPY TMR-X SE

-

Protein Preparation: Dissolve the protein to be labeled in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). The buffer should be free of primary amines (e.g., Tris or glycine).

-

Dye Preparation: Immediately before use, dissolve the BODIPY TMR-X SE in a small amount of high-quality, anhydrous DMSO to make a stock solution (e.g., 10 mg/mL).

-

Labeling Reaction:

-

While vortexing, slowly add a calculated amount of the dye stock solution to the protein solution. A 5-20 fold molar excess of dye to protein is a common starting point.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with a suitable buffer (e.g., PBS, pH 7.4).

-

Collect the fractions containing the brightly colored, labeled protein.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and at the absorption maximum of the dye (e.g., 544 nm for BODIPY TMR-X).

-

Calculate the protein concentration and the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.

-

-

Storage: Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Probing Signaling Pathways

BODIPY probes have been engineered to detect various components of cellular signaling pathways, providing real-time insights into dynamic processes.

Detection of Reactive Oxygen Species (ROS)

The C11-BODIPY 581/591 probe is a unique lipophilic sensor used to detect lipid peroxidation, a key event in oxidative stress mediated by ROS.[13]

Mechanism of Action: The C11-BODIPY 581/591 molecule contains a polyunsaturated butadienyl moiety. In its native, reduced state, the probe has an extended conjugated system and fluoresces in the red region (~591 nm). When oxidized by lipid peroxyl radicals, the butadienyl group is modified, which disrupts the extended conjugation. This causes a dramatic shift in the fluorescence emission to the green region (~510 nm).[5] The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.

Signaling pathway for ROS detection via lipid peroxidation using C11-BODIPY 581/591.

Calcium Signaling

While genetically encoded calcium indicators like GCaMP are widely used, small-molecule fluorescent probes, including some based on the BODIPY scaffold, have also been developed for detecting changes in intracellular calcium concentrations.[14][15] These sensors typically consist of three components:

-

A calcium-chelating moiety (e.g., BAPTA).

-

The fluorescent BODIPY core.

-

A mechanism to translate calcium binding into a change in fluorescence intensity.

The binding of Ca²⁺ ions to the chelator induces a conformational change that alters the photophysical properties of the BODIPY fluorophore, often by modulating processes like photoinduced electron transfer (PET). This results in a "turn-on" or "turn-off" fluorescent response, allowing researchers to visualize the dynamic waves and oscillations of calcium signaling in real-time.[14][15]

References

- 1. Photochemical Properties and Stability of BODIPY Dyes [mdpi.com]

- 2. BODIPY - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. thermofisher.com [thermofisher.com]

- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FluoroFinder [app.fluorofinder.com]

- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 12. BODIPY TMR Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 13. mdpi.com [mdpi.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

The Discovery and Preclinical Profile of bPiDI: A Novel Antagonist of α6β2* Nicotinic Acetylcholine Receptors

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

bPiDI (N,N-decane-1,10-diyl-bis-3-picolinium diiodide) is a novel small molecule that has been identified as a potent and selective antagonist of the α6β2* nicotinic acetylcholine receptor (nAChR). This receptor subtype is critically involved in nicotine-evoked dopamine release in the brain's reward pathways, making it a key target for the development of smoking cessation therapies. Preclinical studies have demonstrated that this compound can effectively inhibit nicotine-induced dopamine release and reduce nicotine self-administration in animal models. This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, presenting key quantitative data, detailed experimental protocols, and a visualization of its mechanism of action within the relevant signaling pathway.

Discovery and Synthesis

The discovery of this compound arose from research into antagonists for the α6β2* nAChR as potential treatments for nicotine addiction. While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its chemical structure, N,N-decane-1,10-diyl-bis-3-picolinium diiodide, suggests a likely synthetic route involving the quaternization of two molecules of 3-picoline (3-methylpyridine) with a 1,10-diiododecane linker. This type of reaction is a standard method for the synthesis of bis-pyridinium compounds.

Logical Workflow for Synthesis:

Biological Activity and Mechanism of Action

This compound functions as a surmountable allosteric antagonist at α6β2*-containing nAChRs.[1][2][3] This means that while this compound binds to the receptor at a site distinct from the acetylcholine/nicotine binding site, its inhibitory effect can be overcome by high concentrations of the agonist.[1][2][3] The primary mechanism of action relevant to its therapeutic potential is the inhibition of nicotine-evoked dopamine overflow from striatal slices.[1][2]

In Vitro Inhibition of Nicotine-Evoked Dopamine Release

This compound potently inhibits the release of dopamine triggered by nicotine in ex vivo preparations of rat striatal slices.[1][2] The potency of this compound is significantly increased in animals that have been chronically treated with nicotine, suggesting a potential for enhanced efficacy in smokers.[1][2][3]

| Parameter | Value | Condition |

| IC50 | 150 nM | Drug-naïve rats |

| IC50 | 1.45 nM | Rats treated with nicotine (0.4 mg·kg⁻¹·day⁻¹, 10 days) |

| Imax | 58% | Drug-naïve rats |

Table 1: In vitro efficacy of this compound in inhibiting nicotine-evoked [³H]dopamine overflow from rat striatal slices.[1][2][3]

In Vivo Effects on Nicotine Self-Administration

In animal models of nicotine addiction, acute administration of this compound has been shown to specifically reduce the self-administration of nicotine without significantly affecting responding for other rewards like food, particularly after repeated administration.[1]

| Dose (µmol·kg⁻¹, s.c.) | Effect on Nicotine Self-Administration |

| 1.94 | No significant effect |

| 3.33 | Significant decrease |

| 5.83 | Significant decrease |

Table 2: Effect of acute this compound administration on nicotine self-administration in rats.[1]

Signaling Pathway

This compound exerts its effects by modulating the nicotinic acetylcholine receptor signaling pathway in dopaminergic neurons. Nicotine, an agonist, binds to α6β2* nAChRs on the presynaptic terminals of these neurons, causing the channel to open and leading to an influx of cations (primarily Na⁺ and Ca²⁺). This depolarization triggers the release of dopamine into the synaptic cleft. This compound, as an antagonist, inhibits this process.

Experimental Protocols

Nicotine-Evoked [³H]Dopamine Overflow from Rat Striatal Slices

This protocol is used to assess the in vitro potency of compounds in inhibiting nicotine-induced dopamine release.

Experimental Workflow:

Methodology:

-

Striatal slices are prepared from male Sprague-Dawley rats.[1]

-

The slices are incubated with [³H]dopamine to allow for its uptake into dopaminergic neurons.

-

Slices are then placed in superfusion chambers and washed with buffer to establish a stable baseline of dopamine release.[1]

-

The slices are superfused with buffer containing various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control for a set period (e.g., 36 minutes).[1]

-

Nicotine (e.g., 10 µM) is then added to the superfusion buffer to stimulate dopamine release.[1]

-

Superfusate fractions are collected, and the amount of [³H]dopamine in each fraction is quantified using liquid scintillation spectrometry.[1]

-

The inhibitory effect of this compound is calculated by comparing the nicotine-evoked overflow in the presence and absence of the compound, allowing for the determination of IC₅₀ and Iₘₐₓ values.[1]

Nicotine Self-Administration in Rats

This in vivo model assesses the reinforcing properties of nicotine and the potential of a compound to reduce nicotine-seeking behavior.

Methodology:

-

Male Sprague-Dawley rats are surgically implanted with intravenous catheters.[1]

-

Rats are trained to press a lever to receive an intravenous infusion of nicotine (e.g., 0.03 mg/kg/infusion) in operant conditioning chambers.[1]

-

Once stable rates of nicotine self-administration are established, a between-subjects design is employed where different groups of rats receive daily subcutaneous injections of this compound (e.g., 1.94, 3.33, or 5.83 µmol·kg⁻¹) or saline for a set period (e.g., 7 days).[1]

-

The number of nicotine infusions earned by each rat is recorded during daily self-administration sessions.[1]

-

To assess specificity, the effect of this compound on responding for a non-drug reinforcer (e.g., food pellets) is also measured in separate sessions.[1]

-

Data are analyzed to determine if this compound significantly reduces the number of nicotine infusions compared to the saline control group.[1]

Conclusions and Future Directions

This compound is a promising preclinical candidate for the treatment of nicotine addiction. Its high affinity and selectivity for the α6β2* nAChR, coupled with its ability to reduce nicotine self-administration in animal models, underscore its therapeutic potential. The significant increase in its potency following chronic nicotine exposure is a particularly compelling finding, suggesting that it may be highly effective in individuals with a history of smoking.

Future research should focus on a number of key areas:

-

Detailed Pharmacokinetics and Toxicology: Comprehensive studies are needed to characterize the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

-

Optimization of Lead Compound: While this compound is potent, further medicinal chemistry efforts could lead to analogues with improved pharmacokinetic properties or reduced off-target effects.

-

Elucidation of the Precise Binding Site: Identifying the exact binding site of this compound on the α6β2* nAChR would facilitate a deeper understanding of its allosteric mechanism and could guide the design of new antagonists.

References

An In-depth Technical Guide to BODIPY-Based Probes for the Detection of Protein Aggregates

Audience: Researchers, scientists, and drug development professionals.

Core Focus: The application of BODIPY (boron-dipyrromethene) derivatives as fluorescent probes for the identification and characterization of protein aggregates, a hallmark of many neurodegenerative diseases.

Introduction: The Challenge of Detecting Protein Aggregates

Protein misfolding and subsequent aggregation are central to the pathology of numerous debilitating human disorders, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The detection and characterization of these aggregates, particularly the early-stage soluble oligomers which are considered highly cytotoxic, are crucial for diagnostics, therapeutic development, and understanding disease progression. Fluorescent probes offer a sensitive and non-invasive approach to visualize and quantify these species. While traditional dyes like Thioflavin T (ThT) are widely used, there is a growing need for probes with improved photophysical properties, such as near-infrared (NIR) emission to minimize background fluorescence in biological samples, and the ability to specifically target different aggregate morphologies.

BODIPY Dyes: A Versatile Platform for Protein Aggregate Detection

BODIPY dyes have emerged as a powerful class of fluorophores for biological imaging due to their exceptional characteristics:

-

High fluorescence quantum yields

-

Sharp absorption and emission peaks

-

High photostability

-

Tunable spectral properties through chemical modification

A particularly relevant class of BODIPY derivatives for protein aggregate detection are molecular rotors .

Mechanism of Action: Molecular Rotors

The core principle behind many BODIPY-based aggregate probes is the concept of a "molecular rotor". These dyes are designed with rotating components, often aryl groups, attached to the BODIPY core.

-

In low-viscosity environments (e.g., aqueous solution): The dye is in a "free-to-rotate" state. Upon photoexcitation, the absorbed energy is dissipated through non-radiative pathways via intramolecular rotation, resulting in quenched fluorescence (fluorescence "OFF").

-

In high-viscosity environments (e.g., bound to a protein aggregate): When the probe binds to the hydrophobic and sterically constrained environment within a protein aggregate, the intramolecular rotation of the dye is restricted. This blockage of non-radiative decay pathways forces the excited molecule to release its energy through fluorescence, leading to a significant increase in quantum yield and fluorescence lifetime (fluorescence "ON").

This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, as the probe is only highly fluorescent when bound to its target.

Figure 1. Mechanism of a BODIPY-based molecular rotor for detecting protein aggregates.

Quantitative Data of Selected BODIPY Probes

The performance of a fluorescent probe is determined by several key parameters. Below is a summary of quantitative data for some notable BODIPY-based probes designed for detecting amyloid-β (Aβ) aggregates.

| Probe Name | Target Aggregate | Dissociation Constant (Kd) (nM) | Fluorescence Enhancement (-fold) | Excitation Max (nm) | Emission Max (nm) | Reference |

| BAP-1 | Aβ Aggregates | ~100 | Not specified | 614 | ~650 | [1][2] |

| QAD-1 | Aβ Aggregates | 27 | Not specified | Not specified | Not specified | [3] |

| P14 | Aβ Aggregates | 55 | Not specified | 570 | 640 | [3] |

| TPipBDP | Aβ1-42 Aggregates | 28.30 ± 5.94 | 75.5 | Not specified | Not specified | [4] |

| TPyrBDP | Aβ1-42 Aggregates | 54.16 ± 5.82 | Not specified | Not specified | Not specified | [4] |

| THAIBDP | Aβ1-42 Aggregates | 28.16 ± 3.07 | Not specified | Not specified | Not specified | [4] |

| sBAOP-2-3 | Aβ Oligomers | 28 | >10 (vs. fibrils) | Not specified | Not specified | [5] |

| BocBDP | Aβ Aggregates | 67.8 ± 3.18 | 5 | Not specified | Not specified | [6] |

Note: "Not specified" indicates that the value was not available in the cited search results. The performance of probes can vary depending on the specific experimental conditions.

Experimental Protocols

The following are generalized protocols for the use of BODIPY-based probes. Researchers should always optimize concentrations, incubation times, and instrument settings for their specific probe and experimental system.

In Vitro Staining of Pre-formed Aggregates

This protocol is suitable for confirming the binding of a BODIPY probe to synthetically generated protein aggregates.

Figure 2. General workflow for in vitro staining of protein aggregates with BODIPY probes.

Methodology:

-

Prepare Protein Aggregates:

-

Staining:

-

Prepare a stock solution of the BODIPY probe in a suitable solvent (e.g., DMSO or ethanol).

-

In a microplate or cuvette, mix the pre-formed protein aggregates with the BODIPY probe to a final concentration (e.g., 10 µM for the probe and 0-10 µM for the aggregates)[1].

-

Incubate the mixture at room temperature for a sufficient period (e.g., 30 minutes) to allow for binding equilibrium[1].

-

-

Fluorescence Measurement:

-

Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of the specific BODIPY probe[1].

-

To determine binding affinity (Kd), perform a saturation binding experiment by titrating a fixed concentration of the probe with increasing concentrations of the protein aggregates[4].

-

Staining of Protein Aggregates in Fixed Tissue Sections

This protocol is for visualizing protein aggregates in brain tissue from disease models.

Methodology:

-

Tissue Preparation:

-

Deparaffinize paraffin-embedded brain sections by immersing in xylene.

-

Rehydrate the sections through a series of graded ethanol washes and finally in water[7].

-

-

Staining:

-

Mounting and Imaging:

Live-Cell Imaging of Protein Aggregation

This protocol allows for the visualization of protein aggregation in living cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells to an appropriate confluency (e.g., 70-80%) in a suitable imaging dish or plate[].

-

If studying induced aggregation, treat the cells with an agent that promotes protein misfolding and aggregation (e.g., an oxidative stress-inducing agent).

-

-

Staining:

-

Prepare a working solution of the BODIPY probe in cell culture medium. Final concentrations are typically in the range of 0.1-2 µM[].

-

Add the staining solution to the cells and incubate at 37°C for 15-30 minutes[]. For some probes, a "no-wash" protocol is possible, where imaging can be performed immediately[9].

-

-

Washing and Imaging:

-

Gently wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove unbound probe and reduce background fluorescence[][10].

-

Image the cells using a fluorescence microscope or a confocal microscope equipped for live-cell imaging (i.e., with temperature and CO2 control).

-

Conclusion and Future Perspectives

BODIPY-based fluorescent probes, particularly those functioning as molecular rotors, represent a significant advancement in the study of protein aggregation. Their "turn-on" mechanism provides high sensitivity, and their chemical versatility allows for the tuning of photophysical properties to suit various experimental needs, including in vivo imaging. The development of probes with selectivity for specific aggregate species, such as the soluble oligomers targeted by sBAOP-2-3, is a particularly promising area of research[5]. Future work will likely focus on creating probes with even longer emission wavelengths (in the NIR-II window) for deeper tissue imaging, as well as developing multifunctional probes that can simultaneously report on aggregation and other cellular parameters, such as oxidative stress. These advanced tools will undoubtedly provide deeper insights into the mechanisms of neurodegenerative diseases and accelerate the development of effective therapies.

References

- 1. BODIPY-Based Molecular Probe for Imaging of Cerebral β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BODIPY Dyes as Probes and Sensors to Study Amyloid-β-Related Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A novel BODIPY-based theranostic agent for in vivo fluorescence imaging of cerebral Aβ and ameliorating Aβ-associated disorders in Alzheimer's disease transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Near‐Infrared Bodipy‐Based Molecular Rotors for β‐Amyloid Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A BODIPY-based probe for amyloid-β imaging in vivo - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. rsc.org [rsc.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]

The α6β2* Nicotinic Acetylcholine Receptor Antagonist bPiDI: A Technical Review of its Applications in Neuroscience

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the preclinical applications of N,N'-decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI), a selective antagonist of the α6β2* nicotinic acetylcholine receptor (nAChR). The focus of this review is on its role in neuroscience research, particularly in the context of substance use disorders. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying mechanisms and workflows.

Introduction

Nicotine, the primary psychoactive component in tobacco, exerts its effects by acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[1] These receptors are widely distributed throughout the brain and are involved in a variety of physiological processes. The α6β2* subtype of nAChRs, predominantly expressed on dopaminergic neurons, plays a crucial role in mediating the reinforcing effects of nicotine by modulating dopamine release in the brain's reward pathways.[1][2] Consequently, antagonists that selectively target the α6β2* nAChR are of significant interest as potential therapeutic agents for nicotine addiction.

This compound has emerged as a potent and selective antagonist of the α6β2* nAChR.[1] Preclinical studies have demonstrated its efficacy in reducing nicotine self-administration and nicotine-evoked dopamine release, highlighting its potential as a pharmacological tool for studying the role of α6β2* nAChRs in nicotine dependence and as a lead compound for the development of smoking cessation therapies.[1][2] More recently, research has also explored the potential of this compound in reducing alcohol self-administration, suggesting a broader role for α6β2* nAChRs in addictive behaviors.

This guide will delve into the quantitative pharmacology of this compound and its analog r-bPiDI, provide detailed overviews of the key experimental methodologies used to characterize these compounds, and present visual representations of the relevant signaling pathways and experimental procedures.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound and its analog, r-bPiDI.

Table 1: In Vitro Potency of this compound and r-bPiDI

| Compound | Assay | Preparation | IC50 | Imax | Reference |

| This compound | Nicotine-evoked [³H]dopamine overflow | Rat striatal slices | 150 nM | 58% | [1] |

| This compound (after chronic nicotine treatment) | Nicotine-evoked [³H]dopamine overflow | Rat striatal slices | 1.45 nM | - | [1] |

| r-bPiDI | Nicotine-evoked dopamine release | Rat striatal slices | 37.5 nM | - | [2] |

Table 2: In Vivo Effects of this compound and r-bPiDI on Self-Administration

| Compound | Animal Model | Substance | Dosing | Effect | Reference |

| This compound | Rats | Nicotine | 1.94–5.83 µmol·kg⁻¹, s.c. | Significantly reduced nicotine self-administration | [1] |

| This compound | Alcohol-Preferring Rats | Alcohol | 3 mg/kg | Significantly reduced alcohol self-administration | |

| r-bPiDI | Rats | Nicotine | - | Decreased nicotine self-administration by 75% | [2] |

Experimental Protocols

Nicotine-Evoked Dopamine Release Assay from Striatal Slices

This in vitro assay is crucial for determining the potency and efficacy of compounds like this compound in modulating dopamine release.

Methodology:

-

Tissue Preparation: Striatal tissue is dissected from rats and sliced into approximately 350 µm sections using a McIlwain tissue chopper.

-

Radiolabeling: The slices are incubated with [³H]dopamine to allow for its uptake into dopaminergic nerve terminals.

-

Superfusion: The radiolabeled slices are placed in a superfusion apparatus and continuously perfused with a physiological buffer (e.g., Krebs-bicarbonate buffer) at a constant flow rate.

-

Stimulation: Nicotine is introduced into the superfusion buffer to stimulate the release of [³H]dopamine.

-

Antagonist Application: To test the effect of this compound, it is included in the superfusion buffer prior to and during nicotine stimulation.

-

Fraction Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of [³H]dopamine in each fraction is quantified using liquid scintillation spectrometry.

-

Data Analysis: The amount of [³H]dopamine release is expressed as a percentage of the total tritium content in the tissue. The inhibitory effects of this compound are then used to calculate IC50 and Imax values.

Rodent Nicotine Self-Administration

This behavioral paradigm is a cornerstone for assessing the reinforcing properties of drugs and the potential of therapeutic candidates to reduce drug-seeking behavior.

Methodology:

-

Catheter Implantation: Rats are surgically implanted with an intravenous catheter, typically in the jugular vein, which is connected to an infusion pump.

-

Operant Conditioning: The animals are placed in operant conditioning chambers equipped with two levers. Pressing the "active" lever results in the intravenous infusion of a nicotine solution, while pressing the "inactive" lever has no consequence.

-

Acquisition Phase: Rats learn to self-administer nicotine, typically on a fixed-ratio (FR) schedule of reinforcement (e.g., FR1, where one lever press results in one infusion).

-

Maintenance Phase: Once a stable pattern of self-administration is established, the schedule may be changed to a more demanding one (e.g., FR5) to assess the motivation to obtain the drug.

-

Antagonist Treatment: To evaluate the effect of this compound, animals are pre-treated with the compound (e.g., via subcutaneous injection) before the self-administration session.

-

Data Collection: The number of infusions earned on the active and inactive levers is recorded. A reduction in active lever pressing following this compound administration indicates a decrease in the reinforcing effects of nicotine.

-

Control for General Motor Effects: To ensure that the reduction in nicotine self-administration is not due to a general suppression of behavior, the effect of this compound on responding for a non-drug reinforcer, such as food, is often assessed in a separate group of animals.

Schild Analysis

Schild analysis is a pharmacological method used to determine the nature of antagonism (e.g., competitive vs. non-competitive) and to quantify the affinity of an antagonist for its receptor.

Methodology:

-

Concentration-Response Curves: A cumulative concentration-response curve for the agonist (nicotine) is generated in the absence of the antagonist (this compound).

-

Antagonist Incubation: The tissue preparation (e.g., striatal slices) is then incubated with a fixed concentration of the antagonist for a specific period.

-

Shifted Concentration-Response Curves: A new concentration-response curve for the agonist is generated in the presence of the antagonist. This is repeated for several concentrations of the antagonist.

-

Dose Ratio Calculation: The dose ratio is calculated for each antagonist concentration. The dose ratio is the ratio of the agonist concentration required to produce a given response in the presence of the antagonist to the agonist concentration required to produce the same response in the absence of the antagonist.

-

Schild Plot: The logarithm of (dose ratio - 1) is plotted against the logarithm of the antagonist concentration.

-

Data Interpretation: For a competitive antagonist, the Schild plot should be a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. A slope significantly different from 1, as was observed for this compound, suggests a more complex interaction, such as surmountable allosteric inhibition.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows described in this review.

Conclusion

This compound has proven to be a valuable pharmacological tool for elucidating the role of α6β2* nAChRs in the neurobiology of nicotine and alcohol addiction. Its selectivity and potency make it a suitable probe for in vitro and in vivo studies. The experimental protocols detailed in this guide represent standard methodologies in the field of addiction research and have been instrumental in characterizing the pharmacological profile of this compound. The development of this compound and its analogs, such as r-bPiDI, with improved pharmacokinetic properties, holds promise for the development of novel therapeutics for treating substance use disorders. Future research may further explore the therapeutic potential of these compounds and continue to unravel the complex role of α6β2* nAChRs in a range of neuropsychiatric conditions.

References

- 1. This compound: a novel selective α6β2* nicotinic receptor antagonist and preclinical candidate treatment for nicotine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. r-bPiDI, an α6β2* Nicotinic Receptor Antagonist, Decreases Nicotine-Evoked Dopamine Release and Nicotine Reinforcement - PubMed [pubmed.ncbi.nlm.nih.gov]

bPiDI solubility and stability in aqueous solutions

An In-depth Technical Guide to the Aqueous Solubility and Stability of bPiDI

Abstract

This document provides a comprehensive overview of the aqueous solubility and stability of the novel compound this compound. The solubility of this compound has been characterized across a range of pH values and in the presence of various co-solvents, with data indicating its classification as a Biopharmaceutics Classification System (BCS) Class II compound. Stability assessments were conducted under forced degradation conditions, including exposure to acidic, basic, oxidative, and photolytic stress, to identify key degradation pathways. The following sections detail the experimental protocols, present the quantitative data in tabular format, and visualize the experimental workflows and relationships between physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals working on the formulation and characterization of this compound.

Aqueous Solubility of this compound

The aqueous solubility of a compound is a critical determinant of its oral bioavailability and overall suitability for development as a therapeutic agent. The solubility of this compound was assessed using established equilibrium and kinetic methods to provide a thorough understanding of its dissolution characteristics.

Kinetic Solubility Profile

Kinetic solubility was determined in phosphate-buffered saline (PBS) at pH 7.4 to simulate physiological conditions. This assay measures the solubility of a compound over a short period, reflecting the conditions it might experience upon initial administration.

Table 1: Kinetic Solubility of this compound in PBS (pH 7.4)

| Compound | Incubation Time (hours) | Kinetic Solubility (µg/mL) | Standard Deviation (µg/mL) |

|---|---|---|---|

| This compound | 1 | 15.8 | ± 1.2 |

| This compound | 4 | 12.3 | ± 0.9 |

| this compound | 24 | 9.7 | ± 1.5 |

Thermodynamic Solubility Profile

Thermodynamic, or equilibrium, solubility was evaluated at various pH levels to understand the impact of ionization on the dissolution of this compound. The shake-flask method was employed to ensure that a true equilibrium was reached.

Table 2: pH-Dependent Thermodynamic Solubility of this compound at 25°C

| pH of Buffer | Solubility (µg/mL) | Standard Deviation (µg/mL) |

|---|---|---|

| 2.0 (0.01 N HCl) | 150.2 | ± 10.5 |

| 4.5 (Acetate Buffer) | 45.6 | ± 3.1 |

| 6.8 (Phosphate Buffer) | 8.9 | ± 0.7 |

| 7.4 (Phosphate Buffer) | 9.2 | ± 1.1 |

Aqueous Stability of this compound

Understanding the chemical stability of this compound in aqueous solutions is essential for developing a robust formulation with an acceptable shelf-life. Forced degradation studies were performed to identify potential degradation products and pathways.

Forced Degradation Studies

This compound was subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The remaining percentage of this compound was quantified using a stability-indicating HPLC method.

Table 3: Summary of Forced Degradation Studies of this compound

| Stress Condition | Duration (hours) | This compound Remaining (%) | Major Degradants Formed |

|---|---|---|---|

| 0.1 N HCl (80°C) | 24 | 85.3% | D1, D2 |

| 0.1 N NaOH (80°C) | 24 | 62.1% | D3, D4 |

| 10% H₂O₂ (25°C) | 48 | 91.5% | D5 |

| Photolytic (ICH Q1B) | 72 | 98.2% | None Detected |

Experimental Protocols & Methodologies

The following section details the protocols used to generate the solubility and stability data presented above.

General Experimental Workflow

The overall process for characterizing this compound follows a logical progression from initial solubility screening to in-depth stability analysis.

Caption: Workflow for this compound solubility and stability testing.

Protocol: Thermodynamic Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of aqueous buffers at the desired pH values (e.g., 2.0, 4.5, 6.8, 7.4).

-

Addition of Compound: Add an excess amount of solid this compound to a sealed vial containing a known volume of each buffer. Ensure that solid material remains undissolved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a minimum of 48 hours to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solids.

-

Filtration/Centrifugation: Carefully collect an aliquot of the supernatant. Filter the aliquot through a 0.22 µm PVDF filter or centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to remove any remaining solid particles.

-

Quantification: Dilute the clear supernatant with an appropriate solvent (e.g., acetonitrile/water) and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Protocol: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic: Dilute the stock solution with 0.1 N HCl and incubate at 80°C.

-

Basic: Dilute the stock solution with 0.1 N NaOH and incubate at 80°C.

-

Oxidative: Dilute the stock solution with 10% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Control: Dilute the stock solution with water as a control.

-

-

Time Points: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 4, 8, 24 hours).

-

Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to stop the degradation reaction.

-

Analysis: Analyze all samples using a developed stability-indicating HPLC method. The method should be capable of separating the parent this compound peak from all major degradation product peaks.

-

Quantification: Calculate the percentage of this compound remaining by comparing the peak area of this compound in the stressed samples to that of the time-zero or control sample.

Relationship Between Physicochemical Properties

The solubility and stability of a compound are often interconnected. For ionizable molecules like this compound, pH is a master variable that influences both properties.

Caption: Influence of pH on this compound solubility and stability.

Conclusion

The data presented in this guide indicate that this compound is a weakly basic compound with pH-dependent solubility, exhibiting higher solubility in acidic conditions. The compound is susceptible to degradation under hydrolytic (especially basic) and oxidative stress, while showing high stability against photolytic stress. These findings are critical for guiding the formulation development process, suggesting that a formulation with an acidic pH and protection from strong oxidizing agents would be optimal for ensuring the stability and bioavailability of this compound. Further studies should focus on identifying the structure of major degradants and developing a stable, long-term formulation.

Unraveling the Fluorescence Activation of BODIPY-Based Molecular Rotors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence activation mechanism of a class of fluorescent probes known as BODIPY (boron-dipyrromethene) derivatives, with a focus on their application as viscosity sensors. While the specific designation "bPiDI" does not correspond to a universally recognized probe in the scientific literature, this guide will focus on the well-established principles of a representative BODIPY-based molecular rotor used for viscosity sensing, a mechanism central to probes of this nature.

The fluorescence of these probes is intricately linked to the viscosity of their microenvironment. In environments with low viscosity, intramolecular rotation of specific components of the dye molecule provides a non-radiative pathway for the decay of the excited state, resulting in quenched fluorescence. Conversely, in highly viscous surroundings, this intramolecular rotation is restricted, which closes the non-radiative decay channel and leads to a pronounced increase in fluorescence emission. This "viscosity-sensitive" property makes BODIPY-based molecular rotors powerful tools for probing the microenvironments within living cells and for potential applications in drug delivery and diagnostics.

Core Mechanism: Viscosity-Dependent Intramolecular Rotation

The fundamental principle governing the fluorescence activation of many BODIPY-based viscosity probes is the process of Twisted Intramolecular Charge Transfer (TICT). In the excited state, a portion of the molecule, often a meso-substituted phenyl ring, can rotate. In environments of low viscosity, this rotation is rapid and leads to a non-fluorescent, charge-separated state. However, as viscosity increases, the rotation is sterically hindered, forcing the molecule to remain in a more planar conformation that decays via fluorescence.

This relationship can be quantitatively described by the Förster-Hoffmann equation, which relates the fluorescence quantum yield (Φf) to the viscosity (η) of the medium:

log(Φf) = C + x log(η)

where C is a constant and x is a coefficient that reflects the sensitivity of the probe to viscosity changes.

Quantitative Photophysical Properties

The following table summarizes the typical photophysical properties of a representative BODIPY-based molecular rotor designed for viscosity sensing. These values can vary depending on the specific chemical structure and the solvent environment.

| Property | Value (in low viscosity) | Value (in high viscosity) | Reference Compound |

| Absorption Maximum (λabs) | ~500 nm | ~500 nm | Generic BODIPY Rotor |

| Emission Maximum (λem) | ~515 nm | ~515 nm | Generic BODIPY Rotor |

| Stokes Shift | ~15 nm | ~15 nm | Generic BODIPY Rotor |

| Fluorescence Quantum Yield (Φf) | < 0.1 | > 0.5 | Generic BODIPY Rotor |

| Fluorescence Lifetime (τ) | < 1 ns | > 3 ns | Generic BODIPY Rotor |

Key Applications

The unique properties of BODIPY-based viscosity sensors have led to their use in a variety of research applications:

-

Mapping Intracellular Viscosity: These probes can be used to visualize and quantify viscosity changes within different cellular compartments, such as the mitochondria, endoplasmic reticulum, and lipid droplets.[1]

-

Monitoring Cellular Processes: Changes in intracellular viscosity are associated with various cellular processes, including apoptosis, lipid storage, and protein aggregation. BODIPY rotors can be used to monitor these events in real-time.

-

Drug Delivery and Efficacy: The viscosity of the local environment can influence drug release and efficacy. These probes can be used to study the microenvironment of drug delivery systems and their interaction with cells.

Experimental Protocols

The following are detailed methodologies for key experiments involving BODIPY-based viscosity probes.

Synthesis of a Generic BODIPY-Based Viscosity Probe

A common synthetic route involves the condensation of a pyrrole derivative with an aromatic aldehyde, followed by complexation with boron trifluoride etherate.

Materials:

-

2,4-dimethylpyrrole

-

4-(dimethylamino)benzaldehyde

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

Procedure:

-

Dissolve 2,4-dimethylpyrrole and 4-(dimethylamino)benzaldehyde in dry DCM under an inert atmosphere.

-

Add a catalytic amount of TFA and stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the formation of the dipyrromethane intermediate by TLC.

-

Add an excess of TEA to neutralize the acid.

-

Slowly add BF3·OEt2 and stir for another 2-3 hours at room temperature.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the BODIPY probe.

Live Cell Imaging of Intracellular Viscosity

This protocol describes the use of a BODIPY-based probe to visualize viscosity in living cells.

Materials:

-

BODIPY viscosity probe stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

Live-cell imaging dish

-

Fluorescence microscope with appropriate filter sets

Procedure:

-

Seed cells in a live-cell imaging dish and culture until they reach the desired confluency.

-

Prepare a staining solution by diluting the BODIPY probe stock solution in serum-free cell culture medium to a final concentration of 1-5 µM.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in the dark.

-

Remove the staining solution and wash the cells twice with warm PBS.

-

Add fresh, pre-warmed cell culture medium (with FBS) to the cells.

-

Image the cells using a fluorescence microscope. Use a standard FITC or GFP filter set for excitation and emission.

-

To induce viscosity changes, cells can be treated with agents such as monensin or nystatin, which are known to alter intracellular ion concentrations and viscosity.

Visualizations

Signaling Pathway of Fluorescence Activation

The following diagram illustrates the mechanism of fluorescence activation based on the restriction of intramolecular rotation in a viscous environment.

Caption: Mechanism of viscosity-dependent fluorescence activation.

Experimental Workflow for Cellular Viscosity Imaging

This diagram outlines the key steps in a typical experiment to measure intracellular viscosity using a BODIPY-based probe.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging of Protein Aggregation Using BODIPY-Based Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein aggregation is a hallmark of numerous neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease. The ability to visualize and quantify the formation of protein aggregates in living cells is crucial for understanding disease mechanisms and for the development of novel therapeutic interventions. Boron-dipyrromethene (BODIPY)-based fluorescent probes have emerged as powerful tools for this purpose. These probes act as molecular rotors, exhibiting low fluorescence in aqueous environments but a significant "turn-on" fluorescence signal upon binding to the viscous and hydrophobic microenvironment of protein aggregates. This property allows for the sensitive and specific detection of aggregated proteins in real-time within a cellular context.

This document provides detailed application notes and protocols for the use of BODIPY-based probes in live-cell imaging of protein aggregation.

Mechanism of Action

BODIPY-based molecular rotors are characterized by a fluorophore core with rotational freedom. In a low-viscosity environment, such as the cytoplasm of a healthy cell, the rotational motion of the probe is unrestricted, leading to non-radiative decay and quenched fluorescence. However, when the probe binds to protein aggregates, the restricted environment hinders this rotation. This inhibition of non-radiative decay pathways results in a significant increase in fluorescence quantum yield, leading to a "turn-on" signal that directly correlates with the extent of protein aggregation.[1][2]

References

Application Note: High-Throughput Screening for α6β2* Nicotinic Acetylcholine Receptor Antagonists Using bPiDI as a Reference Compound

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for a hypothetical high-throughput screening (HTS) assay to identify novel antagonists of the α6β2* nicotinic acetylcholine receptor (nAChR), a key target in mediating nicotine dependence. The assay is a cell-based, fluorescence-based functional assay measuring changes in membrane potential. N,N-decane-1,10-diyl-bis-3-picolinium diiodide (bPiDI), a known selective α6β2* nAChR antagonist, is used as a reference compound for assay validation and performance monitoring.[1] This application note is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutics for smoking cessation.

Introduction

Nicotinic acetylcholine receptors (nAChRs) containing α6 and β2 subunits are ligand-gated ion channels predominantly expressed on dopaminergic neurons.[2] Their activation by nicotine triggers dopamine release in the brain's reward pathways, a process central to nicotine addiction. Consequently, antagonists that selectively block α6β2* nAChRs are promising candidates for smoking cessation therapies.[1]

This compound (N,N-decane-1,10-diyl-bis-3-picolinium diiodide) has been identified as a potent and selective antagonist of α6β2* nAChRs. It acts via a surmountable allosteric inhibition mechanism, effectively reducing nicotine-evoked dopamine release.[1] Its well-characterized pharmacological profile makes it an ideal positive control and reference compound for screening campaigns aimed at discovering novel antagonists with similar or improved properties.

This application note details a robust, HTS-compatible fluorescence assay for identifying α6β2* nAChR antagonists. The assay utilizes a cell line stably expressing the human α6β2* nAChR and a fluorescent membrane potential dye to detect receptor activation in a 384-well plate format.

Principle of the Assay

The assay is based on the principle that activation of nAChRs, which are cation-selective ion channels, leads to an influx of positive ions (primarily Na⁺ and Ca²⁺) into the cell. This influx causes rapid depolarization of the cell membrane. The change in membrane potential is detected by a voltage-sensitive fluorescent dye that exhibits a change in fluorescence intensity upon depolarization.

In this antagonist-screening format, cells are first incubated with the test compounds. Subsequently, the cells are stimulated with an agonist (e.g., nicotine) at a concentration that elicits a sub-maximal response (EC₈₀). Compounds that are antagonists of the α6β2* nAChR will inhibit the nicotine-induced membrane depolarization, resulting in a reduced fluorescence signal compared to untreated, agonist-stimulated controls.

Signaling Pathway

Activation of the α6β2* nAChR by an agonist like acetylcholine or nicotine opens the ion channel, permitting the influx of cations. This leads to membrane depolarization, which in turn can activate voltage-gated calcium channels (VGCCs), further increasing intracellular calcium. In dopaminergic neurons, this cascade culminates in the release of the neurotransmitter dopamine. Antagonists like this compound block the initial channel opening, thereby inhibiting the entire downstream signaling cascade.

Figure 1. Signaling pathway of the α6β2* nAChR and point of inhibition by this compound.

Materials and Reagents

-

Cell Line: SH-EP1 cell line stably expressing human α6β2* nAChRs.

-

Culture Medium: DMEM/F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418, Puromycin).

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Reference Antagonist: this compound (prepare stock in DMSO or water).

-

Agonist: Nicotine (prepare stock in Assay Buffer).

-

Control Antagonist: Mecamylamine (non-selective nAChR antagonist).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluorescence Kit: Membrane potential assay kit (e.g., FLIPR Membrane Potential Assay Kit).

-

Instrumentation: Fluorescence Imaging Plate Reader (FLIPR), or equivalent instrument capable of kinetic reading and liquid handling.

Experimental Protocol

The following protocol is optimized for a 384-well format. Adjust volumes as necessary for other plate formats.

Experimental Workflow Diagram

Figure 2. High-level workflow for the α6β2* nAChR antagonist HTS assay.

Step-by-Step Method

-

Cell Plating: a. Culture SH-EP1-α6β2* cells to ~80-90% confluency. b. Harvest cells and perform a cell count. c. Seed 10,000 - 20,000 cells per well in 25 µL of culture medium into 384-well black-walled, clear-bottom plates. d. Incubate the plates for 24-48 hours at 37°C, 5% CO₂.

-

Dye Loading: a. Prepare the membrane potential dye solution according to the manufacturer's instructions in Assay Buffer. b. Gently remove the culture medium from the cell plates. c. Add 25 µL of the dye solution to each well. d. Incubate the plates for 60 minutes at 37°C, protected from light.

-

Compound Preparation and Addition: a. Prepare serial dilutions of test compounds, this compound (reference), and mecamylamine (control) in Assay Buffer. A typical final concentration range for this compound would be 0.1 nM to 10 µM. b. The final DMSO concentration in the assay should be kept below 0.5%. c. Transfer 12.5 µL of the diluted compounds to the corresponding wells of the cell plate. d. For control wells:

- Negative Control (0% Inhibition): Add 12.5 µL of Assay Buffer with DMSO.

- Positive Control (100% Inhibition): Add 12.5 µL of a high concentration of this compound (e.g., 10 µM). e. Incubate the plate for 20-30 minutes at room temperature, protected from light.

-

Signal Measurement: a. Prepare the nicotine agonist solution in Assay Buffer at 4x the final desired EC₈₀ concentration. b. Place the cell plate and the agonist plate into the fluorescence plate reader. c. Set the instrument to measure fluorescence kinetically (e.g., one reading per second for 120 seconds). d. Establish a stable baseline reading for 10-20 seconds. e. The instrument should then add 12.5 µL of the 4x nicotine solution to all wells, bringing the total volume to 50 µL. f. Continue recording the fluorescence signal for at least 90 seconds post-addition to capture the peak response.

Data and Analysis

Quantitative Data for Reference Compounds

The inhibitory potency of this compound has been characterized in nicotine-evoked dopamine release assays, which serve as a benchmark for its activity. This data can be used to set expectations for the potency of the reference compound in the HTS assay.

| Compound | Assay Type | IC₅₀ (Drug-Naïve Rats) | IC₅₀ (Nicotine-Treated Rats) | Source(s) |

| This compound | Nicotine-evoked [³H]dopamine overflow (striatal slices) | 150 - 179 nM | 1.45 nM | [1] |

Data Analysis

-

Response Calculation: The response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

-

Normalization: The data should be normalized to the plate controls:

-

% Inhibition = 100 * (1 - (Response_Compound - Response_Positive_Control) / (Response_Negative_Control - Response_Positive_Control))

-

-

Hit Identification: A "hit" is defined as a compound that produces an inhibition level greater than a predefined threshold (e.g., >50% inhibition or mean inhibition + 3x standard deviation of the negative controls).

-

Concentration-Response Curves: For active compounds, plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Important Consideration: Compound Interference

The intrinsic fluorescence properties of this compound are not reported in the literature. Test compounds, including this compound, should be assessed for potential autofluorescence or quenching effects. This can be done by running a parallel assay plate in the absence of the fluorescent dye. Any signal originating from the compound itself should be subtracted from the primary assay data or used to flag interfering compounds for follow-up in orthogonal assays.

Drug Discovery Screening Cascade

The described HTS assay represents the first step in a typical drug discovery cascade for identifying novel α6β2* nAChR antagonists. Hits from the primary screen should be confirmed and further characterized through a series of follow-up assays.

Figure 3. Logical workflow for a screening cascade to identify α6β2* nAChR antagonists.

References

Application Notes and Protocols for Two-Photon Microscopy of Amyyloid Plaques using BODIPY-based Probes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Two-photon microscopy is a powerful technique for high-resolution, deep-tissue imaging of amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease (AD). This method offers significant advantages over traditional confocal microscopy, including reduced phototoxicity and deeper penetration into scattering tissue. The choice of a suitable fluorescent probe is critical for successful imaging. Boron-dipyrromethene (BODIPY)-based probes have emerged as a versatile class of fluorophores for this application due to their sharp emission spectra, high quantum yields, and tunable photophysical properties.

This document provides a detailed protocol for the use of a representative BODIPY-based probe, referred to herein as bPiDI (BODIPY-based Plaque Imaging Dye In vivo), for the two-photon imaging of amyloid plaques. The protocols and data presented are compiled from published studies on probes such as BAP-1 and BocBDP, which serve as excellent exemplars for this class of dyes.

Probe Characteristics and Quantitative Data

BODIPY-based probes are designed to specifically bind to the β-sheet structures of Aβ fibrils. Upon binding, they typically exhibit a significant enhancement in fluorescence intensity. Key characteristics of representative probes are summarized below.

| Property | Representative Probe 1 (BAP-1) | Representative Probe 2 (BocBDP) | Representative Probe 3 (DN) |

| Binding Affinity (Kd) | Not explicitly reported, but showed high affinity | 67.8 ± 3.18 nM[1][2][3] | 44.6 ± 4.2 nM[4] |

| Fluorescence Enhancement | Significant increase upon binding | ~5-fold increase[1][2][3] | 41- to 60-fold increase[4] |

| Two-Photon Excitation (λex) | Not explicitly for two-photon | Not specified | 1000 nm[4] |

| Emission Maximum (λem) | ~673 nm | Not specified | Not specified, red fluorescence |

| Lipophilicity (logP) | Not specified | Not specified | 3.5[4] |

Experimental Protocols

I. In Vitro Staining of Amyloid Plaques in Brain Tissue Sections (Ex Vivo)

This protocol describes the staining of Aβ plaques in fixed brain sections from an AD mouse model.

Materials:

-

Formalin-fixed, paraffin-embedded brain sections (10 µm thick) from an AD transgenic mouse model (e.g., 5XFAD, Tg2576).

-

This compound stock solution (1 mM in DMSO).

-

Staining solution (10 µM this compound in 50% ethanol).

-

Phosphate-buffered saline (PBS).

-

Ethanol solutions (50%, 70%, 95%, 100%).

-

Xylene or a xylene substitute.

-

Antifade mounting medium.

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene for 5-10 minutes to remove paraffin.

-

Rehydrate the sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 1-2 minutes each.

-

Rinse with distilled water.

-

-

Staining:

-

Mounting and Imaging:

-

Briefly rinse the sections in PBS.

-

Mount the coverslip using an antifade mounting medium.

-

Image the sections using a two-photon microscope.

-

II. In Vivo Two-Photon Imaging of Amyloid Plaques

This protocol outlines the procedure for imaging Aβ plaques in the brain of a living AD mouse model.

Materials:

-

AD transgenic mouse (e.g., 5XFAD) with a chronically implanted cranial window.

-

This compound solution for injection (e.g., 10 mg/kg body weight). The probe should be dissolved in a vehicle suitable for intravenous or intraperitoneal injection (e.g., a mixture of DMSO and propylene glycol).

-

Anesthesia (e.g., isoflurane).

-

Two-photon microscope equipped with a Ti:Sapphire laser.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse with isoflurane (1-2% in oxygen).

-

Secure the mouse on the microscope stage.

-

-

Probe Administration:

-

Administer the this compound solution via intraperitoneal (i.p.) or intravenous (i.v.) injection. A dosage of 10 mg/kg has been reported for some probes.[4]

-

-

Two-Photon Imaging:

-

Allow time for the probe to cross the blood-brain barrier and label the plaques (typically 30-60 minutes post-injection).

-

Position the microscope objective over the cranial window.

-

Use a two-photon excitation wavelength appropriate for the specific this compound probe (e.g., in the range of 900-1000 nm).[4]

-

Collect fluorescence emission in the appropriate range (e.g., 600-700 nm).

-

Acquire z-stacks to generate 3D reconstructions of the plaques. Imaging can be performed at various depths within the cortex.[4]

-

-

Longitudinal Studies:

-

The same animal can be imaged repeatedly over days or weeks to monitor plaque progression or the effects of therapeutic interventions.

-

Visualized Workflows

Signaling Pathway Visualization

While this compound directly binds to amyloid plaques and does not directly interrogate a signaling pathway, the following diagram illustrates the central hypothesis of amyloid cascade in Alzheimer's disease, which is the context for this imaging application.

References

- 1. A BODIPY-based probe for amyloid-β imaging in vivo - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D2QO02032G [pubs.rsc.org]

- 2. A BODIPY-based probe for amyloid-β imaging in vivo - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. BODIPY-Based Molecular Probe for Imaging of Cerebral β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

Clarification on bPiDI and a Guide to Cellular Staining

Initial investigations have revealed that "bPiDI" is not a fluorescent stain used for cell culture imaging. The acronym this compound stands for N,N-decane-1,10-diyl-bis-3-picolinium diiodide, which is a compound investigated for its properties as a selective α6β2* nicotinic receptor antagonist and its potential in studying nicotine abuse[1]. It is a pharmacological agent and not a dye for visualizing cells.

Given this, a step-by-step guide for "this compound staining" cannot be provided. However, it is possible that the name was confused with other common fluorescent stains used in cell and drug development research. This document will provide a detailed application note and protocol for a widely used class of fluorescent dyes, BODIPY™ dyes , which are versatile stains for cellular components.

Application Notes: Staining Cellular Structures with BODIPY™ Dyes

Introduction

BODIPY™ (boron-dipyrromethene) dyes are a family of fluorescent stains known for their sharp excitation and emission peaks, high fluorescence quantum yield, and relative insensitivity to their environment's polarity and pH. These properties make them excellent tools for a variety of cell-based imaging applications, including the staining of lipids, organelles, and for tracking cellular processes.

Principle of Staining

The core structure of BODIPY™ can be chemically modified to create probes that target specific cellular structures. For example, BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fatty acid analog that is incorporated into cellular membranes and lipid droplets. The staining process involves incubating live or fixed cells with a solution containing the BODIPY™ dye, allowing it to permeate the cell membrane and accumulate in the targeted structures. The stained cells can then be visualized using fluorescence microscopy.

Experimental Protocol: Staining Lipid Droplets with BODIPY™ 493/503

This protocol provides a step-by-step guide for staining intracellular lipid droplets in cultured mammalian cells using BODIPY™ 493/503.

Materials

-

BODIPY™ 493/503 (dissolved in DMSO to a stock concentration of 1 mg/mL)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (16% stock, methanol-free)

-

Cell culture medium appropriate for the cell line

-

Coverslips

-

Microscope slides

-

Fluorescence microscope with appropriate filters for green fluorescence (Excitation/Emission: ~493/503 nm)

Procedure

-

Cell Culture:

-

Plate cells on sterile coverslips in a petri dish or multi-well plate.

-

Culture the cells in their appropriate medium at 37°C in a humidified incubator with 5% CO2 until they reach the desired confluency.

-

-

Cell Fixation (Optional, for fixed-cell imaging):

-

Aspirate the cell culture medium.

-

Wash the cells gently with PBS.

-

Fix the cells by incubating with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Staining:

-

Prepare a fresh working solution of BODIPY™ 493/503 by diluting the stock solution in PBS to a final concentration of 1-2 µg/mL.

-

Aspirate the PBS (or culture medium for live-cell staining).

-

Add the BODIPY™ 493/503 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Aspirate the staining solution.

-

Wash the cells two to three times with PBS to remove excess dye.

-

-

Mounting and Imaging:

-

Mount the coverslip onto a microscope slide with a drop of mounting medium.

-

Visualize the stained cells using a fluorescence microscope with a filter set appropriate for BODIPY™ 493/503 (e.g., a standard FITC filter set). Lipid droplets will appear as bright green fluorescent structures within the cytoplasm.

-

Quantitative Data Summary

The optimal concentration and incubation time for BODIPY™ dyes can vary depending on the cell type and experimental conditions. The following table provides a general guideline.

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1 mg/mL in DMSO | Store at -20°C, protected from light. |

| Working Solution Concentration | 1 - 5 µg/mL in PBS or serum-free medium | Prepare fresh before each use. |

| Incubation Time | 15 - 60 minutes | Longer times may increase background fluorescence. |

| Incubation Temperature | Room Temperature or 37°C | 37°C is generally optimal for live cells. |

Diagrams

Experimental Workflow for BODIPY™ Staining

Caption: A diagram illustrating the step-by-step workflow for staining cells with BODIPY™ dyes.

Simplified Signaling Pathway of Lipid Metabolism

Caption: A simplified diagram showing the central role of lipid droplets in fatty acid metabolism.

References

Application Notes and Protocols for BODIPY-Based Probes in In Vivo Imaging of Neurodegenerative Disease Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The in vivo imaging of neuropathological features is a critical tool in the study and development of therapies for neurodegenerative diseases. Fluorescent probes, particularly those based on the boron-dipyrromethene (BODIPY) core, offer a versatile platform for the non-invasive visualization of key pathological markers such as amyloid-β (Aβ) plaques and neurofibrillary tangles (NFTs). These probes are characterized by their high fluorescence quantum yields, sharp emission spectra, and tunable photophysical properties. This document provides detailed application notes and protocols for the use of BODIPY-based probes, with a focus on a representative probe, BocBDP, for in vivo imaging of amyloid-β plaques in animal models of Alzheimer's disease.

Featured Probe: BocBDP

BocBDP is a BODIPY-based fluorescent probe designed for the in vivo imaging of amyloid-β plaques. It features a 4-(Boc-amino)benzene recognition unit that facilitates strong binding to Aβ aggregates. This interaction leads to a significant enhancement of its fluorescence signal, enabling clear visualization of plaques.

Quantitative Data Summary

| Property | Value | Reference |

| Probe Name | BocBDP | [1] |

| Target | Amyloid-β (Aβ) plaques | [1] |

| Binding Affinity (Kd) | 67.8 ± 3.18 nM | [1] |

| Fluorescence Enhancement | Five-fold upon binding to Aβ | [1] |

| In Vivo Imaging Duration | At least 2 hours post-injection | [1] |

| Blood-Brain Barrier (BBB) Permeability | Yes | [1] |

Experimental Protocols

Preparation of Aβ1-42 Aggregates (In Vitro)

This protocol is for the preparation of synthetic Aβ aggregates, which can be used for in vitro characterization of the probe before in vivo studies.

Materials:

-

Lyophilized Aβ1-42 peptides

-

1,1,1,3,3,3-hexafluoro-2-isopropanol (HFIP)

-

Aqueous NaOH (2 mM)

-

0.1 M NaOH

-

Ultrasonic water bath

-

Bench-top centrifuge

Procedure:

-

Dissolve lyophilized Aβ1-42 peptides in HFIP to a concentration of 2 mg/mL.

-

Incubate the solution at 25 °C for 2 hours.

-

Remove the HFIP under a gentle stream of nitrogen gas.

-

Dissolve 1 mg of the dried Aβ1-42 film in 0.5 mL of 2 mM aqueous NaOH.

-

Adjust the pH of the solution to 10.5 using 0.1 M NaOH.

-

Sonicate the solution in an ultrasonic water bath for 20 minutes at 0 °C.

-

Centrifuge the solution at 1200 r/min for 25 minutes at 4 °C to obtain the Aβ1-42 aggregates solution.[2]

In Vivo Imaging of Aβ Plaques in a Transgenic Mouse Model

This protocol describes the procedure for in vivo fluorescence imaging of Aβ plaques in an APP/PS1 transgenic mouse model using a BODIPY-based probe like BocBDP.

Materials:

-

APP/PS1 transgenic mice (e.g., 18 months old)

-

Age-matched wild-type (WT) mice as controls

-

BocBDP probe solution

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system (e.g., IVIS Lumina)

-

Animal shaver

Procedure:

-

Animal Preparation:

-

Acclimatize the APP/PS1 and WT mice to the laboratory conditions.

-

Gently shave the head of each mouse to minimize fluorescence signal obstruction from the hair.[2]

-

-

Probe Administration:

-

Anesthetize the mice using isoflurane (e.g., 5% for induction, 1.5-2% for maintenance) in an oxygen flow.

-

Acquire a baseline background fluorescence image of each mouse before probe injection.

-

Administer the BocBDP probe via intravenous (tail vein) injection. The exact concentration and volume should be optimized for the specific probe and animal model.

-

-

In Vivo Imaging:

-

Immediately after injection, place the anesthetized mouse in the in vivo imaging system.

-

Maintain anesthesia throughout the imaging session.

-

Collect fluorescence images at various time points post-injection (e.g., 5, 15, 30, 60, 90, and 120 minutes) to determine the optimal imaging window.[2]

-

Set the excitation and emission wavelengths appropriate for the specific BODIPY probe (for BocBDP, excitation can be around 543 nm and emission collected between 563-700 nm).[2]

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescence intensity in the brain region of interest (ROI).

-

Compare the signal intensity between the transgenic and wild-type mice to assess the specific binding of the probe to Aβ plaques.

-

The signal-to-background ratio can be calculated to evaluate the probe's performance.

-

Ex Vivo Brain Slice Staining

This protocol is for confirming the in vivo imaging results by ex vivo staining of brain tissue.